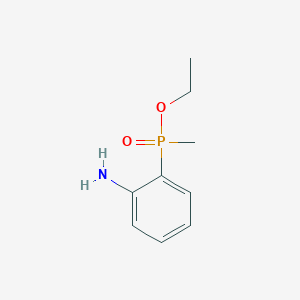
Ethyl (2-aminophenyl)(methyl)phosphinate
Cat. No. B8275318
M. Wt: 199.19 g/mol
InChI Key: AUGLWBSGESWQFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04520197
Procedure details


A solution of ethyl P-methyl-2-nitrophenylphosphinate (10 mmol) in ethanol (40 ml) containing 10% palladium on carbon (200 mg) is hydrogenated at atmospheric pressure. After cessation of hydrogen uptake, the mixture is filtered and evaporated to dryness to give ethyl P-methyl-2-aminophenylphosphinate.
Name
ethyl P-methyl-2-nitrophenylphosphinate
Quantity
10 mmol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][P:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N+:13]([O-])=O)(=[O:6])[O:3][CH2:4][CH3:5]>C(O)C.[Pd]>[CH3:1][P:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[NH2:13])(=[O:6])[O:3][CH2:4][CH3:5]
|
Inputs


Step One
|
Name
|
ethyl P-methyl-2-nitrophenylphosphinate
|
|
Quantity
|
10 mmol
|
|
Type
|
reactant
|
|
Smiles
|
CP(OCC)(=O)C1=C(C=CC=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After cessation of hydrogen uptake, the mixture is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CP(OCC)(=O)C1=C(C=CC=C1)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
